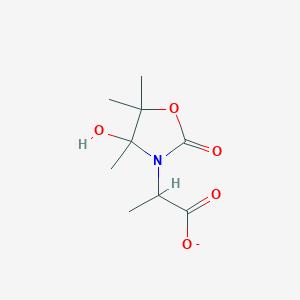![molecular formula C29H32N2O2S B14949247 Nonyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B14949247.png)
Nonyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NONYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE is a complex organic compound that features a nonyl group attached to a pyridyl ring substituted with cyano and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NONYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE typically involves the reaction of 3-cyano-4,6-diphenyl-2-pyridylthiol with nonyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and the final reaction under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
NONYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
NONYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which NONYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the pyridyl and diphenyl groups can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4,6-diphenyl-2-pyridylthiol
- 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide
- N1-(3-cyano-4,6-diphenyl-2-pyridyl)-4-chlorobenzamide
Uniqueness
NONYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE is unique due to the presence of the nonyl group, which imparts specific hydrophobic properties and influences the compound’s solubility and reactivity. This makes it distinct from other similar compounds that may lack this hydrophobic tail .
Properties
Molecular Formula |
C29H32N2O2S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
nonyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C29H32N2O2S/c1-2-3-4-5-6-7-14-19-33-28(32)22-34-29-26(21-30)25(23-15-10-8-11-16-23)20-27(31-29)24-17-12-9-13-18-24/h8-13,15-18,20H,2-7,14,19,22H2,1H3 |
InChI Key |
MHWNXOYFAGAANL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14949173.png)
![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14949181.png)
![3-[N'-(3H-Indol-3-ylmethylene)-hydrazino]-5-methyl-[1,2,4]triazol-4-ylamine](/img/structure/B14949184.png)
![2,2,3,3-Tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14949187.png)
![5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14949189.png)
![(5E)-1-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949191.png)
![N-(4-methylpyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949202.png)
![5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14949204.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B14949211.png)

![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949222.png)
![(2E)-3-imino-2-[2-(2-methoxyphenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B14949226.png)
![4-{(1E)-1-[2-(quinolin-2-yl)hydrazinylidene]ethyl}aniline](/img/structure/B14949230.png)
